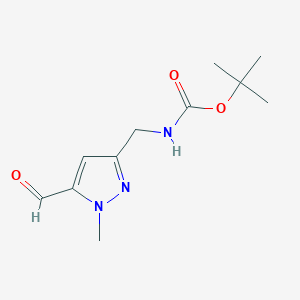

tert-Butyl ((5-formyl-1-methyl-1H-pyrazol-3-yl)methyl)carbamate

Beschreibung

tert-Butyl ((5-formyl-1-methyl-1H-pyrazol-3-yl)methyl)carbamate is a pyrazole-based compound featuring a tert-butyl carbamate (Boc) protecting group on the methylene side chain and a formyl substituent at the 5-position of the pyrazole ring. The Boc group is widely employed in organic synthesis to protect amines, ensuring stability during reactions while enabling selective deprotection under acidic conditions. The formyl group at position 5 introduces electrophilic reactivity, making this compound a versatile intermediate for further functionalization, such as condensations or nucleophilic additions.

Eigenschaften

IUPAC Name |

tert-butyl N-[(5-formyl-1-methylpyrazol-3-yl)methyl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3O3/c1-11(2,3)17-10(16)12-6-8-5-9(7-15)14(4)13-8/h5,7H,6H2,1-4H3,(H,12,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZUBJQLVRZHWPN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1=NN(C(=C1)C=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl ((5-formyl-1-methyl-1H-pyrazol-3-yl)methyl)carbamate typically involves the following steps:

Formation of the Pyrazole Ring: The initial step involves the synthesis of the pyrazole ring. This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

Formylation: The next step is the formylation of the pyrazole ring, which introduces the formyl group at the 5-position. This can be done using formic acid or formylating agents like Vilsmeier-Haack reagent.

N-Methylation: The methylation of the nitrogen atom in the pyrazole ring is carried out using methyl iodide or dimethyl sulfate.

Carbamate Formation: Finally, the tert-butyl carbamate group is introduced through the reaction of the formylated pyrazole with tert-butyl chloroformate in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of tert-Butyl ((5-formyl-1-methyl-1H-pyrazol-3-yl)methyl)carbamate follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, often using continuous flow reactors and automated systems to ensure consistency and efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The formyl group in tert-Butyl ((5-formyl-1-methyl-1H-pyrazol-3-yl)methyl)carbamate can undergo oxidation to form a carboxylic acid derivative.

Reduction: Reduction of the formyl group can yield the corresponding alcohol.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the formyl group or the carbamate moiety.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under mild conditions.

Major Products

Oxidation: Carboxylic acid derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

The compound's structure allows it to interact with various biological targets, making it a candidate for drug development.

Mechanisms of Action

- Enzyme Inhibition : Compounds similar to tert-butyl ((5-formyl-1-methyl-1H-pyrazol-3-yl)methyl)carbamate have shown potential in inhibiting enzymes linked to diseases such as cancer and neurodegenerative disorders. For instance, studies indicate that pyrazole derivatives can inhibit cyclooxygenase (COX) enzymes, which are involved in inflammation and pain pathways.

Case Study: Neuroprotective Effects

A study demonstrated that a derivative of this compound exhibited neuroprotective properties by reducing oxidative stress in neuronal cells exposed to neurotoxic agents. The results indicated a significant decrease in cell death and inflammatory markers, suggesting therapeutic potential in conditions like Alzheimer's disease.

Organic Synthesis

The compound serves as an important intermediate in organic synthesis processes.

Applications in Synthesis

- Building Block for Complex Molecules : The tert-butyl group enhances solubility and stability, making it ideal for synthesizing more complex organic molecules used in pharmaceuticals.

Data Table: Synthesis Applications

| Reaction Type | Application |

|---|---|

| Suzuki-Miyaura Cross-Coupling | Formation of carbon-carbon bonds |

| Formation of Pyrazole Derivatives | Development of new therapeutic agents |

Biological Research

The biological activity of tert-butyl ((5-formyl-1-methyl-1H-pyrazol-3-yl)methyl)carbamate has been explored in various settings.

Biological Activity Summary

| Activity Type | Observed Effects |

|---|---|

| Antioxidant Activity | Reduction of reactive oxygen species |

| Anti-inflammatory | Decreased levels of pro-inflammatory cytokines |

| Antimicrobial Activity | Inhibition of bacterial growth |

Biologische Aktivität

tert-Butyl ((5-formyl-1-methyl-1H-pyrazol-3-yl)methyl)carbamate is a compound of interest in medicinal chemistry due to its potential biological activities. The pyrazole moiety is known for its diverse pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial effects. This article reviews the biological activity of this compound, synthesizing findings from various studies and highlighting its potential applications in drug development.

Chemical Structure and Properties

The molecular formula of tert-butyl ((5-formyl-1-methyl-1H-pyrazol-3-yl)methyl)carbamate is , with a molecular weight of 210.24 g/mol. The presence of the formyl group enhances its reactivity, allowing for further functionalization which is crucial in medicinal chemistry.

Synthesis

The synthesis typically involves several steps:

- Formation of the Pyrazole Ring : Achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound.

- Formylation : Introducing the formyl group using formic acid or Vilsmeier-Haack reagent.

- N-Methylation : Methylation of the nitrogen atom in the pyrazole ring using methyl iodide or dimethyl sulfate.

These synthetic routes allow for the generation of various derivatives that can exhibit distinct biological activities .

Anticancer Activity

Research indicates that compounds with pyrazole structures can exhibit significant anticancer properties. For instance, derivatives similar to tert-butyl ((5-formyl-1-methyl-1H-pyrazol-3-yl)methyl)carbamate have shown promising results against various cancer cell lines. In vitro studies have demonstrated that certain pyrazole derivatives can inhibit cell proliferation in human cancer cell lines such as MCF-7 and A549, with IC50 values ranging from 3.0 µM to 28.3 µM .

Antimicrobial Activity

The pyrazole nucleus has also been associated with antimicrobial properties. Compounds derived from pyrazoles have been tested against bacteria such as Staphylococcus aureus and Escherichia coli, showing moderate to significant antibacterial activity with minimum inhibitory concentrations (MIC) around 250 μg/mL . This suggests that tert-butyl ((5-formyl-1-methyl-1H-pyrazol-3-yl)methyl)carbamate could be explored further for its potential as an antimicrobial agent.

The mechanism through which tert-butyl ((5-formyl-1-methyl-1H-pyrazol-3-yl)methyl)carbamate exerts its biological effects is likely multifaceted:

- The formyl group can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or modulation of their activity.

- The pyrazole ring may participate in hydrogen bonding and π-π interactions, influencing the compound's biological effects .

Case Studies

Several studies have investigated the biological implications of similar compounds:

- Study on Anticancer Activity : A study evaluated a series of pyrazole derivatives for their ability to inhibit cancer cell growth, revealing that modifications at the 5-position significantly enhanced potency against breast and lung cancer cell lines .

- Antimicrobial Evaluation : Another investigation assessed various pyrazole-based compounds against fungal strains, identifying several candidates with MIC values below 100 μg/mL, indicating strong antifungal potential .

Comparative Analysis

| Compound | Anticancer Activity (IC50 µM) | Antimicrobial Activity (MIC μg/mL) |

|---|---|---|

| tert-butyl ((5-formyl-1-methyl-1H-pyrazol-3-yl)methyl)carbamate | 3.0 - 28.3 | 250 |

| Pyrazole derivative A | 4.53 | 100 |

| Pyrazole derivative B | 5.85 | 200 |

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between tert-butyl ((5-formyl-1-methyl-1H-pyrazol-3-yl)methyl)carbamate and related pyrazole or carbamate derivatives:

Key Comparative Insights

Substituent Effects on Reactivity The formyl group in the target compound enhances electrophilicity at position 5, enabling reactions like condensations (e.g., formation of hydrazones or imines). In contrast, the cyano group in compound offers electron-withdrawing properties but favors nucleophilic additions (e.g., nitrile to amine reduction) . Hydroxy-substituted pyrazoles (e.g., 10a) are less reactive toward electrophiles but can undergo etherification or esterification.

Synthetic Methodologies

- The Boc protection strategy is consistent across derivatives, often using Boc₂O in dichloromethane (DCM) or tetrahydrofuran (THF) .

- Pyrazole ring formation typically employs hydrazines (e.g., methylhydrazine for N-methylation) in polar aprotic solvents .

Physical Properties Melting points vary significantly with substituents. For example, hydroxy-substituted 10a has a high melting point (188–191°C) due to hydrogen bonding, while the liquid/lower-melting analogs (e.g., 10d, 107–108°C) lack strong intermolecular interactions. The target compound’s formyl group may reduce crystallinity compared to hydroxy or amino derivatives.

Spectroscopic Signatures IR Spectroscopy: The formyl group in the target compound would show a strong C=O stretch near 1700 cm⁻¹, distinct from cyano (2250 cm⁻¹) or hydroxy (3200–3500 cm⁻¹) groups . ¹H NMR: The aldehyde proton in the target compound would resonate at δ 9.5–10.0 ppm, absent in other derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.